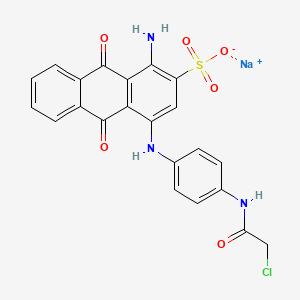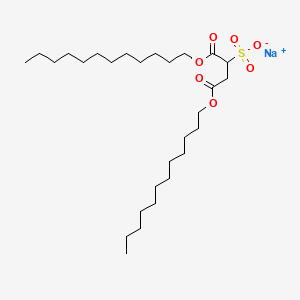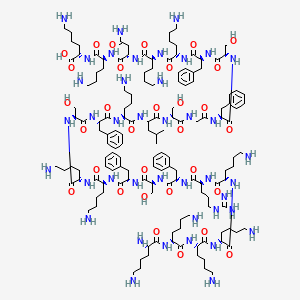
H-Lys-lys-lys-lys-lys-arg-phe-ser-phe-lys-lys-ser-phe-lys-leu-ser-gly-phe-lys-lys-asn-lys-lys-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Lys-lys-lys-lys-lys-arg-phe-ser-phe-lys-lys-ser-phe-lys-leu-ser-gly-phe-lys-lys-asn-lys-lys-OH is a peptide consisting of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide sequence is rich in lysine residues, which are known for their positive charge and ability to interact with negatively charged molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the following steps:
Resin Preparation: The synthesis begins with the attachment of the first amino acid (lysine) to a solid resin support.
Deprotection and Coupling: The amino group of the attached amino acid is deprotected, and the next amino acid in the sequence is coupled to it using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Repetition: The deprotection and coupling steps are repeated for each amino acid in the sequence until the entire peptide is assembled.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale production may also utilize liquid-phase peptide synthesis (LPPS) for certain sequences, followed by purification and quality control measures to ensure the final product’s purity and consistency.
化学反応の分析
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: The peptide may be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like N-methylmorpholine (NMM) and N,N’-diisopropylcarbodiimide (DIC) are used for coupling reactions in substitution processes.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
The peptide H-Lys-lys-lys-lys-lys-arg-phe-ser-phe-lys-lys-ser-phe-lys-leu-ser-gly-phe-lys-lys-asn-lys-lys-OH has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including antimicrobial peptides and drug delivery systems.
Industry: Utilized in the development of peptide-based materials and coatings.
作用機序
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes. The lysine residues contribute to the peptide’s positive charge, facilitating binding to negatively charged molecules or cell membranes. This interaction can trigger signaling pathways or disrupt microbial cell membranes, leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
H-Lys-lys-lys-lys-lys-arg-phe-ser-phe-lys-lys-ser-phe-lys-leu-ser-gly-phe-lys-lys-asn-lys-lys-OH: is similar to other lysine-rich peptides, such as:
Uniqueness
The uniqueness of this peptide lies in its specific amino acid sequence, which determines its biological activity and potential applications. The high lysine content enhances its binding affinity to negatively charged molecules, making it suitable for various research and therapeutic purposes.
特性
分子式 |
C147H243N41O31 |
|---|---|
分子量 |
3080.8 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C147H243N41O31/c1-91(2)79-110(136(208)185-117(87-189)124(196)165-86-122(194)166-111(80-92-43-8-3-9-44-92)137(209)187-119(89-191)144(216)182-112(81-93-45-10-4-11-46-93)138(210)174-102(58-23-35-71-153)129(201)171-105(61-26-38-74-156)133(205)184-116(85-121(161)193)142(214)177-104(60-25-37-73-155)131(203)178-109(146(218)219)64-29-41-77-159)179-132(204)106(62-27-39-75-157)176-140(212)114(83-95-49-14-6-15-50-95)181-143(215)118(88-190)186-135(207)107(63-28-40-76-158)172-130(202)103(59-24-36-72-154)175-139(211)113(82-94-47-12-5-13-48-94)183-145(217)120(90-192)188-141(213)115(84-96-51-16-7-17-52-96)180-134(206)108(65-42-78-164-147(162)163)173-128(200)101(57-22-34-70-152)170-127(199)100(56-21-33-69-151)169-126(198)99(55-20-32-68-150)168-125(197)98(54-19-31-67-149)167-123(195)97(160)53-18-30-66-148/h3-17,43-52,91,97-120,189-192H,18-42,53-90,148-160H2,1-2H3,(H2,161,193)(H,165,196)(H,166,194)(H,167,195)(H,168,197)(H,169,198)(H,170,199)(H,171,201)(H,172,202)(H,173,200)(H,174,210)(H,175,211)(H,176,212)(H,177,214)(H,178,203)(H,179,204)(H,180,206)(H,181,215)(H,182,216)(H,183,217)(H,184,205)(H,185,208)(H,186,207)(H,187,209)(H,188,213)(H,218,219)(H4,162,163,164)/t97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-/m0/s1 |
InChIキー |
OPCIHVLZZSZRAD-GFRZXUJISA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
正規SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


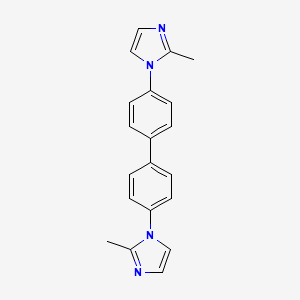
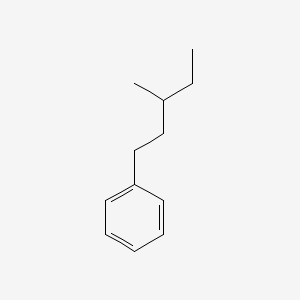
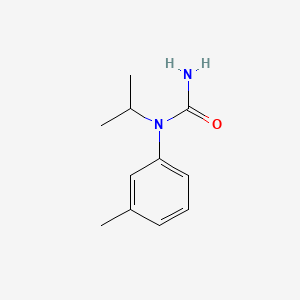
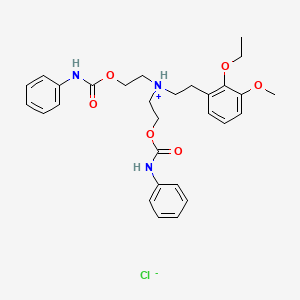
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,5R,6R,7R,8S)-7,8-diacetyloxy-3,9-dioxabicyclo[3.3.1]nonan-6-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13743969.png)
![N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate](/img/structure/B13743971.png)
![2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13743972.png)
![4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+)](/img/structure/B13743979.png)
![4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenoxy]-3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13743982.png)
